molecular formula C18H15ClFN3O2 B10911846 1-[(4-chlorophenoxy)methyl]-N-(2-fluoro-5-methylphenyl)-1H-pyrazole-3-carboxamide

1-[(4-chlorophenoxy)methyl]-N-(2-fluoro-5-methylphenyl)-1H-pyrazole-3-carboxamide

Cat. No.: B10911846
M. Wt: 359.8 g/mol
InChI Key: WATULSJHKCOKAX-UHFFFAOYSA-N
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Description

1-[(4-chlorophenoxy)methyl]-N-(2-fluoro-5-methylphenyl)-1H-pyrazole-3-carboxamide is a synthetic organic compound that has garnered interest in various scientific fields due to its unique chemical structure and potential applications. This compound features a pyrazole ring, which is a five-membered heterocyclic structure containing two nitrogen atoms. The presence of chlorophenoxy and fluoromethylphenyl groups further enhances its chemical properties, making it a valuable subject for research and industrial applications.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1-[(4-chlorophenoxy)methyl]-N-(2-fluoro-5-methylphenyl)-1H-pyrazole-3-carboxamide typically involves multiple steps, starting with the preparation of intermediate compounds. One common approach is the reaction of 4-chlorophenol with chloromethyl methyl ether to form 4-chlorophenoxymethyl chloride. This intermediate is then reacted with 2-fluoro-5-methylphenylhydrazine to form the corresponding hydrazone. The final step involves cyclization of the hydrazone with ethyl chloroformate to yield the desired pyrazole carboxamide.

Industrial Production Methods

Industrial production of this compound may involve optimization of reaction conditions to maximize yield and purity. This includes controlling temperature, pressure, and the use of catalysts. The process may also involve purification steps such as recrystallization or chromatography to ensure the final product meets the required specifications.

Chemical Reactions Analysis

Types of Reactions

1-[(4-chlorophenoxy)methyl]-N-(2-fluoro-5-methylphenyl)-1H-pyrazole-3-carboxamide can undergo various chemical reactions, including:

    Oxidation: This compound can be oxidized using reagents such as potassium permanganate or hydrogen peroxide, leading to the formation of corresponding oxidized products.

    Reduction: Reduction reactions can be carried out using agents like lithium aluminum hydride or sodium borohydride, resulting in the reduction of specific functional groups.

    Substitution: Nucleophilic substitution reactions can occur, particularly at the chlorophenoxy group, where nucleophiles such as amines or thiols can replace the chlorine atom.

Common Reagents and Conditions

    Oxidation: Potassium permanganate, hydrogen peroxide, and other oxidizing agents under acidic or basic conditions.

    Reduction: Lithium aluminum hydride, sodium borohydride, and catalytic hydrogenation.

    Substitution: Nucleophiles such as amines, thiols, and alkoxides under appropriate conditions (e.g., solvents, temperature).

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids or ketones, while reduction can produce alcohols or amines. Substitution reactions can result in the formation of various substituted derivatives.

Scientific Research Applications

1-[(4-chlorophenoxy)methyl]-N-(2-fluoro-5-methylphenyl)-1H-pyrazole-3-carboxamide has a wide range of scientific research applications, including:

    Chemistry: Used as a building block for the synthesis of more complex molecules and as a reagent in various organic reactions.

    Biology: Studied for its potential biological activities, such as antimicrobial, anti-inflammatory, and anticancer properties.

    Medicine: Investigated for its potential therapeutic applications, including drug development and pharmacological studies.

    Industry: Utilized in the development of agrochemicals, pharmaceuticals, and other industrial products.

Mechanism of Action

The mechanism of action of 1-[(4-chlorophenoxy)methyl]-N-(2-fluoro-5-methylphenyl)-1H-pyrazole-3-carboxamide involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact molecular targets and pathways can vary depending on the specific application and context of use.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

1-[(4-chlorophenoxy)methyl]-N-(2-fluoro-5-methylphenyl)-1H-pyrazole-3-carboxamide stands out due to its unique combination of functional groups, which confer specific chemical and biological properties. Its pyrazole ring, along with the chlorophenoxy and fluoromethylphenyl groups, makes it a versatile compound for various research and industrial applications.

Properties

Molecular Formula

C18H15ClFN3O2

Molecular Weight

359.8 g/mol

IUPAC Name

1-[(4-chlorophenoxy)methyl]-N-(2-fluoro-5-methylphenyl)pyrazole-3-carboxamide

InChI

InChI=1S/C18H15ClFN3O2/c1-12-2-7-15(20)17(10-12)21-18(24)16-8-9-23(22-16)11-25-14-5-3-13(19)4-6-14/h2-10H,11H2,1H3,(H,21,24)

InChI Key

WATULSJHKCOKAX-UHFFFAOYSA-N

Canonical SMILES

CC1=CC(=C(C=C1)F)NC(=O)C2=NN(C=C2)COC3=CC=C(C=C3)Cl

Origin of Product

United States

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